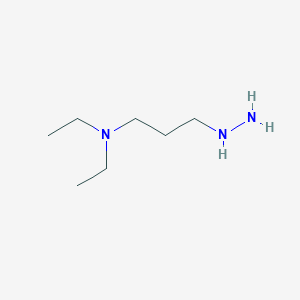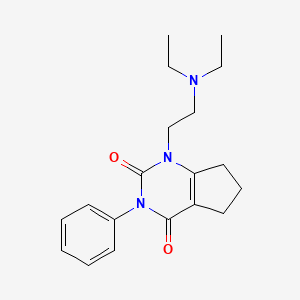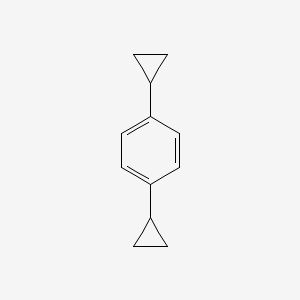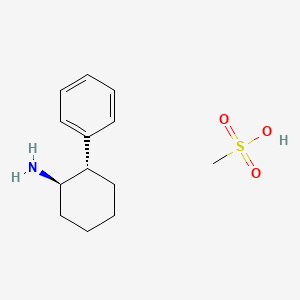
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- is a chemical compound with the molecular formula C13H19NO3S It is a derivative of cyclohexylamine, featuring a phenyl group and a monomethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- typically involves the reaction of cyclohexylamine with phenylacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the phenyl and monomethanesulfonate groups, resulting in different chemical properties and reactivity.
Phenylcyclohexylamine: Contains a phenyl group but lacks the monomethanesulfonate group, leading to variations in its chemical behavior.
Methanesulfonate derivatives: Other compounds with methanesulfonate groups may exhibit similar reactivity but differ in their overall structure and applications.
Eigenschaften
CAS-Nummer |
38727-07-0 |
|---|---|
Molekularformel |
C13H21NO3S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
methanesulfonic acid;(1R,2S)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11-12H,4-5,8-9,13H2;1H3,(H,2,3,4)/t11-,12+;/m0./s1 |
InChI-Schlüssel |
PXJIQRJEFQMXDY-ZVWHLABXSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |
Kanonische SMILES |
CS(=O)(=O)O.C1CCC(C(C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




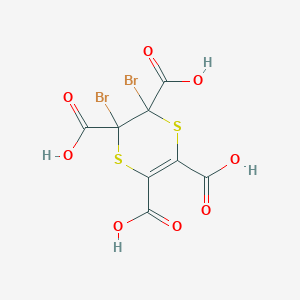

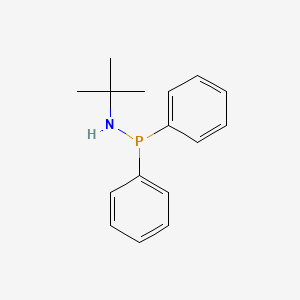
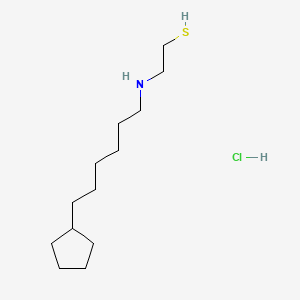
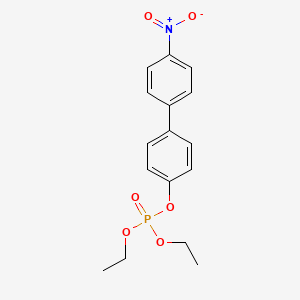

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
